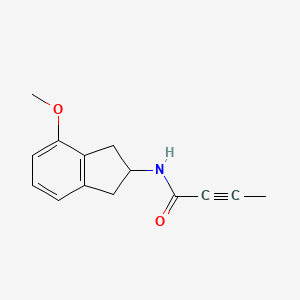![molecular formula C24H18ClN3O4 B2552644 4-((3-(4-(benzyloxy)phényl)-1,2,4-oxadiazol-5-yl)méthyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105232-63-0](/img/structure/B2552644.png)
4-((3-(4-(benzyloxy)phényl)-1,2,4-oxadiazol-5-yl)méthyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C24H18ClN3O4 and its molecular weight is 447.88. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
As a model compound in synthetic organic chemistry for developing new reaction mechanisms and pathways.
In the development of novel catalysts and reagents based on its unique structure.
As a ligand in studying receptor-ligand interactions in biological systems.
Potential use in studying enzyme inhibition and activity modulation.
Investigation of its potential pharmacological properties as an anti-inflammatory or anticancer agent.
Utilized in drug design and medicinal chemistry research for developing new therapeutic agents.
Potential application in materials science for the development of new polymers and advanced materials.
Utilized in the development of agrochemicals and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one generally involves multi-step reactions:
Formation of the 1,2,4-oxadiazole ring via a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative.
Coupling of the benzyloxyphenyl moiety to the oxadiazole ring using appropriate coupling agents such as EDCI or DCC.
Finally, the chloro-substituted benzo oxazine ring is introduced through a nucleophilic substitution reaction, typically using a suitable chloroaromatic compound.
Industrial Production Methods: While specific industrial methods may vary, large-scale production often utilizes optimized reaction conditions to maximize yield and purity, involving:
Automated, continuous-flow reactors for efficient and controlled synthesis.
Utilization of robust catalysts and coupling agents to streamline the production process.
Advanced purification techniques like column chromatography and recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming various oxides.
Reduction: The reduction of the compound can be carried out using reducing agents like LiAlH4, resulting in the formation of amine derivatives.
Substitution: Halogen atoms present in the compound allow for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Utilization of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reaction with nucleophiles under basic or acidic conditions, often involving catalysts.
Major Products:
Oxidized derivatives, such as oxides and quinones.
Reduced derivatives, including amines and alcohols.
Substituted derivatives, such as various substituted benzene rings.
Mécanisme D'action
The specific mechanism of action for 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one varies depending on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to biological effects.
Molecular Targets and Pathways Involved:
Binding to specific enzyme active sites, inhibiting or activating their activity.
Interaction with cellular receptors, modulating signaling pathways and physiological responses.
Potential intercalation into DNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
List of Similar Compounds:
2-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b][1,4]oxazin-3(4H)-one
3-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-chlorobenzo[d]oxazole
4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene
Overall, the distinct structural features of 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one make it a valuable compound for various scientific and industrial applications, meriting further research and development.
Propriétés
IUPAC Name |
7-chloro-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c25-18-8-11-20-21(12-18)31-15-23(29)28(20)13-22-26-24(27-32-22)17-6-9-19(10-7-17)30-14-16-4-2-1-3-5-16/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVJQFRYBJEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2552568.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552570.png)


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2552573.png)



![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2552581.png)
